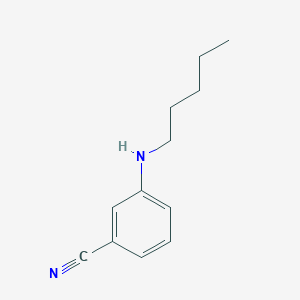

3-(Pentylamino)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

3-(pentylamino)benzonitrile |

InChI |

InChI=1S/C12H16N2/c1-2-3-4-8-14-12-7-5-6-11(9-12)10-13/h5-7,9,14H,2-4,8H2,1H3 |

InChI Key |

RMUPVQHNUHLURZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Pentylamino Benzonitrile Systems

Reactivity at the Nitrile (–C≡N) Group

The nitrile group is a versatile functional unit that can undergo a range of reactions. Its reactivity is primarily centered around the electrophilic carbon atom of the cyano moiety, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions to the Cyano Moiety

The carbon-nitrogen triple bond in the nitrile group is polarized, with the carbon atom bearing a partial positive charge, rendering it electrophilic. libretexts.org This makes it a target for nucleophilic attack. libretexts.org A general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a negatively charged intermediate that is subsequently protonated. savemyexams.com

One of the most significant nucleophilic addition reactions for nitriles involves Grignard reagents. askfilo.com For instance, the reaction of a benzonitrile (B105546) derivative with a Grignard reagent, such as ethylmagnesium bromide, results in the formation of a tetrahedral intermediate. askfilo.com Subsequent hydrolysis of this intermediate yields a ketone. askfilo.com This reaction is valuable in organic synthesis as it facilitates the formation of new carbon-carbon bonds. libretexts.org

Another important nucleophilic addition is the addition of hydrogen cyanide (HCN) to a carbonyl group, which is analogous to the reactivity of the nitrile group. This reaction proceeds in two steps: the initial attack of the cyanide ion on the electrophilic carbon, followed by the protonation of the resulting negatively charged oxygen (or nitrogen in the case of a nitrile) to form a hydroxynitrile or an imine, respectively. savemyexams.com

Transformation of the Nitrile to Other Functional Groups (e.g., Amides, Carboxylic Acids, Amines)

The nitrile group can be converted into several other important functional groups, significantly expanding its synthetic utility.

Hydrolysis to Amides and Carboxylic Acids: A common reaction of aromatic nitriles is hydrolysis, which can yield either a carboxylic acid or an amide depending on the reaction conditions. numberanalytics.com This transformation can be catalyzed by either acid or base. numberanalytics.com The mechanism involves the nucleophilic attack of water on the nitrile carbon, forming an imidic acid intermediate. This intermediate can then tautomerize to an amide. numberanalytics.com Under more vigorous conditions, the amide can be further hydrolyzed to a carboxylic acid. numberanalytics.comlibretexts.org

Reduction to Amines: Aromatic nitriles can be reduced to primary amines. numberanalytics.com A powerful reducing agent for this transformation is Lithium aluminum hydride (LiAlH₄). numberanalytics.comlibretexts.org The reaction proceeds through the nucleophilic addition of a hydride to the nitrile carbon, which is repeated a second time to form the primary amine after an aqueous work-up. libretexts.org Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, can also effectively reduce a wide variety of aliphatic and aromatic nitriles to their corresponding amines in excellent yields. organic-chemistry.org Samarium(II) iodide (SmI₂) has also been demonstrated as an effective reagent for the reduction of nitriles to primary amines under single electron transfer conditions, offering an alternative to pyrophoric metal hydrides. acs.org

A variety of reagents and catalytic systems have been developed for the reduction of nitriles to amines, each with its own advantages and substrate scope.

| Reagent/Catalyst | Product | Additional Information |

| Lithium aluminum hydride (LiAlH₄) | Primary Amine | Excellent for synthesizing primary amines via two nucleophilic hydride additions. libretexts.org |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Forms a Lewis acid-base complex, followed by hydride transfer and hydrolysis. wikipedia.org |

| Diisopropylaminoborane/LiBH₄ | Primary Amine | Reduces a wide range of nitriles in excellent yields. organic-chemistry.org |

| Samarium(II) iodide (SmI₂) | Primary Amine | A single electron transfer reagent, offering an alternative to pyrophoric hydrides. acs.org |

| Ammonia borane | Primary Amine | Reduces nitriles under thermal decomposition without a catalyst. organic-chemistry.org |

| Co(OPiv)₂/Isocyanide/TMDS | Silylated Primary Amine | Can be hydrolyzed to the primary amine or converted to an imide. organic-chemistry.org |

| Ruthenium complex/Pinacolborane | Primary Amine | Efficient hydroboration under mild conditions. organic-chemistry.org |

Reduction Mechanisms of Aromatic Nitriles

The reduction of aromatic nitriles can lead to either primary amines or aldehydes, depending on the reducing agent and reaction conditions. numberanalytics.com

Reduction to Amines: As mentioned, strong reducing agents like LiAlH₄ accomplish the reduction to primary amines through a two-fold nucleophilic addition of hydride ions. libretexts.org The initial addition forms an imine anion, which is then further reduced to the amine. numberanalytics.com Catalytic hydrogenation is another method for nitrile reduction. wikipedia.org

Reduction to Aldehydes: The reduction of a nitrile to an aldehyde can be achieved using a less powerful reducing agent like Diisobutylaluminum hydride (DIBAL-H). numberanalytics.comwikipedia.org The mechanism involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile. A single hydride is then transferred to the nitrile carbon. wikipedia.org An aqueous work-up then hydrolyzes the resulting imine to the aldehyde. libretexts.orgwikipedia.org The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another method to produce aldehydes from nitriles via the hydrolysis of an iminium salt. wikipedia.org

Reactivity of the Pentylamino (–NHC₅H₁₁) Group

The secondary amine functionality of the pentylamino group provides a site for a variety of chemical transformations, including derivatizations and participation in ring-forming reactions.

Amine-Based Derivatizations and Functional Group Interconversions

The lone pair of electrons on the nitrogen atom of the pentylamino group makes it nucleophilic and basic, allowing it to react with various electrophiles. This reactivity is fundamental to many derivatization strategies. For instance, N-alkylation of aromatic amines can be achieved with alcohols. semanticscholar.org

In some cases, the amine can be part of a larger molecular scaffold where protecting groups are used. For example, a benzyl (B1604629) group protecting an amine can be removed using reagents like 1-chloroethyl chloroformate, and the resulting amine can be further derivatized. google.com

Participation in Intra- and Intermolecular Cyclization Reactions

The pentylamino group can participate in cyclization reactions, leading to the formation of heterocyclic structures. These reactions often involve the amine acting as a nucleophile. For example, 3-aminobenzonitrile (B145674) can undergo a condensation reaction with 4-isothiocyanato-4-methyl pentane-2-one to form condensed monocyclic pyrimidine (B1678525) derivatives. chemicalbook.com

In more complex synthetic sequences, the amino group can be a key component in the formation of fused ring systems. Tandem reactions involving nucleophilic addition followed by intramolecular cyclization are a powerful strategy for constructing complex heterocyclic molecules. nih.gov For instance, the reaction of 2-aminobenzonitriles with aryl boronic acids and aldehydes, catalyzed by palladium, can lead to the synthesis of quinazolines through a one-pot tandem assembly. nih.gov

Aromatic Ring Reactivity and Directed Functionalization

The substitution pattern on the benzonitrile ring is a result of the competing electronic effects of the amino and nitrile substituents. The secondary amino group is a potent activating group that increases electron density on the aromatic ring, while the nitrile group is a deactivating group that withdraws electron density.

In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by the directing effects of the existing substituents. The pentylamino group is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Conversely, the nitrile group is a meta-director.

In the case of 3-(pentylamino)benzonitrile, the positions ortho to the amino group are C2 and C4, and the para position is C6. The positions meta to the nitrile group are C5 and the amino-substituted C1. The powerful activating and directing influence of the amino group typically overrides the deactivating, meta-directing effect of the nitrile group. Consequently, electrophilic attack is predicted to occur predominantly at the positions activated by the amino group: C2, C4, and C6. The steric hindrance from the pentyl group may slightly disfavor substitution at the adjacent C2 position compared to the C4 and C6 positions.

This principle is demonstrated in related aminobenzonitrile systems. For instance, the iron(III)-catalyzed chlorination of 4-aminobenzonitrile (B131773) results in regioselective substitution at the position ortho to the activating amino group, yielding 4-amino-3-chlorobenzonitrile (B1332060) in high yield. acs.org This highlights the dominance of the amino group's directing effect even in the presence of the deactivating nitrile.

Table 1: Regioselective Chlorination of 4-Aminobenzonitrile

| Starting Material | Reagent | Catalyst | Product | Yield | Citation |

|---|---|---|---|---|---|

| 4-Aminobenzonitrile | N-Chlorosuccinimide (NCS) | Iron(III) chloride | 4-Amino-3-chlorobenzonitrile | 93% | acs.org |

The Houben-Hoesch reaction is a classic organic reaction that involves the acylation of an electron-rich aromatic compound with a nitrile, typically catalyzed by a Lewis acid and HCl, to produce an aryl ketone. wikipedia.orgsynarchive.com The reaction generally requires highly activated aromatic substrates, such as phenols and anilines. wikipedia.orgbncollegebgp.ac.in

In the context of aminonitriles, the use of Brønsted superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H or triflic acid), can dramatically enhance reactivity through superelectrophilic activation. nih.govnih.gov In a superacid medium, protonation can occur on both the basic amino nitrogen and the nitrile nitrogen. nih.gov This generates a highly reactive dicationic species, or "superelectrophile," which is capable of reacting with even weakly nucleophilic arenes like benzene (B151609). nih.govnih.govgoogle.com This approach has been successfully applied to various amino-nitriles, leading to condensation products in fair to good yields. nih.govnih.gov The intermediate iminium ions formed in these reactions can be hydrolyzed to ketones or reduced to amines. nih.gov

Table 2: Superacid-Promoted Houben-Hoesch Reactions of Amino-Nitriles with Benzene

| Amino-Nitrile Substrate | Acid | Product Type | Yield | Citation |

|---|---|---|---|---|

| 2-Aminobenzonitrile (B23959) | CF₃SO₃H | Benzylic Amine (after reduction) | 20% | nih.gov |

| N-Methyl-2-cyanoaniline | CF₃SO₃H | Benzylic Amine (after reduction) | 95% | nih.govnih.gov |

| 4-(Dimethylamino)benzonitrile | CF₃SO₃H | Benzylic Amine (after reduction) | 12% | nih.govnih.gov |

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

Understanding the transient species formed during the reactions of this compound is crucial for controlling reaction pathways and predicting products. Key intermediates include nitrilium ions and dicationic superelectrophiles.

A nitrilium ion is a cation with the general structure [R-C≡N-R']⁺, formed by the protonation or alkylation of a nitrile. wikipedia.org Nitriles are weakly basic, but they can be protonated by strong acids to form nitrilium ions. wikipedia.org These ions are established intermediates in a variety of significant organic reactions, including the Beckmann rearrangement, the Schmidt reaction, and the Houben-Hoesch reaction. wikipedia.orgnih.govwikipedia.org

In the context of this compound, protonation of the nitrile nitrogen by an acid catalyst generates a nitrilium ion. This species is a moderately strong electrophile that serves as the key reactive partner in the Houben-Hoesch reaction, where it is attacked by an electron-rich arene. nih.gov The reactivity of nitrilium ions has also been harnessed in the synthesis of complex heterocyclic structures. For example, intramolecular trapping of a nitrilium ion generated from 2-aminobenzonitrile derivatives is a proposed pathway for the formation of quinazolines. researchgate.netfigshare.com

The concept of superelectrophilicity, introduced by George Olah, describes the enhanced reactivity of electrophiles, often through the formation of dications in superacidic media. wikipedia.org Superacids are acids stronger than 100% sulfuric acid, capable of protonating even extremely weak bases. libretexts.orgumn.edu

For an aminonitrile like this compound, the presence of two basic sites—the amino and nitrile groups—allows for double protonation in a superacid. nih.govnih.gov This process generates a dicationic superelectrophile. nih.govorganic-chemistry.org

Mechanism of Superelectrophilic Activation:

First Protonation: The more basic amino group is protonated first.

Second Protonation: In a superacid environment, the nitrile nitrogen is also protonated. nih.gov

Dication Formation: The resulting dication possesses immense electrophilicity because the electron-donating capacity of the amino group is nullified by protonation, and the entire molecule carries a double positive charge.

This superelectrophilic activation makes the nitrile group a much more potent electrophile than a standard nitrilium ion, enabling reactions that are otherwise impossible. nih.gov Studies have shown that dicationic electrophiles generated from amino acetals and olefinic amines in superacid readily react with benzene. organic-chemistry.orgnih.gov The existence of these diprotonated species has been supported by direct observation using low-temperature NMR spectroscopy in related systems. nih.gov

Theoretical and Computational Chemistry Studies of 3 Pentylamino Benzonitrile

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of 3-(Pentylamino)benzonitrile would require dedicated computational studies.

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Distributions

To date, no specific Density Functional Theory (DFT) studies have been published for this compound. Such a study would be essential to determine the optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles. Furthermore, calculations of electronic distributions, such as Mulliken charges or Natural Bond Orbital (NBO) analysis, would provide insight into the charge distribution across the molecule and identify electron-rich and electron-poor centers. Electrostatic potential maps would visually represent these reactive sites. While DFT has been used to study other substituted benzonitriles, these specific calculations for the pentylamino derivative are absent from the literature. researchgate.netgoogle.com

Investigation of Conformational Isomerism and Rotational Barriers

The this compound molecule possesses several rotatable bonds, particularly within the pentyl chain and at the point of attachment to the benzene (B151609) ring. uni-muenchen.de This suggests the existence of multiple conformational isomers. A comprehensive computational study would involve scanning the potential energy surface by systematically rotating these bonds to identify stable conformers and determine their relative energies. Calculation of the rotational energy barriers between these conformers would elucidate the molecule's flexibility and the likelihood of different conformations existing at various temperatures. Studies on similar molecules, like other N-alkylanilines or flexible Schiff bases, have demonstrated the importance of such conformational analyses, but specific data for this compound is not available. researchgate.netacs.org

Quantum Chemical Characterization of Substituent Effects on Reactivity Centers

The reactivity of the benzene ring is significantly influenced by its substituents. The pentylamino group (-NHC₅H₁₁) is generally considered an electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. Conversely, the nitrile group (-CN) is a strong electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position.

A quantum chemical study would be required to precisely quantify the interplay of these two substituents in the meta-position relative to each other. This would involve analyzing how the pentylamino group's electron donation affects the electron-withdrawing nature of the cyano group and vice versa. Calculation of parameters like Hammett constants or Fukui functions would provide a quantitative measure of the reactivity at different positions on the aromatic ring. While the general principles of substituent effects are well-understood, their specific quantification for this compound has not been reported. researchgate.netgoogle.commdpi.com

Computational Modeling of Reaction Pathways and Energetics

The modeling of reaction pathways provides crucial insights into the mechanisms and feasibility of chemical transformations.

Mapping of Potential Energy Surfaces for Synthetic Transformations

Understanding the synthetic transformations of this compound, such as N-alkylation, electrophilic aromatic substitution, or reactions involving the nitrile group, would require mapping the potential energy surface (PES) for each reaction. uni-bayreuth.descience.gov A PES is a conceptual and mathematical tool that represents the energy of a molecule as a function of its geometry. epdf.pub By mapping the PES, chemists can identify the lowest energy path from reactants to products, which involves locating transition states and intermediates. Currently, no such potential energy surfaces for reactions involving this compound have been published.

Thermodynamic and Kinetic Analyses of Elementary Reaction Steps

Following the mapping of a reaction pathway, a detailed thermodynamic and kinetic analysis can be performed. This involves calculating key energetic parameters for each elementary step of a proposed mechanism.

Kinetic Analysis: This focuses on the activation energy (Ea) of each step, which is the energy barrier that must be overcome for the reaction to proceed. Lower activation energies correspond to faster reaction rates.

Such analyses, typically performed using DFT or other high-level computational methods, are fundamental to predicting reaction outcomes and optimizing conditions. However, no specific thermodynamic or kinetic data derived from computational studies for elementary reactions of this compound are available in the scientific literature. uni-muenchen.demdpi.com

Prediction of Transition State Structures and Reaction Barriers

The prediction of transition state (TS) structures and their associated energy barriers is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Reactions such as nucleophilic addition to the nitrile group or conformational changes like the rotation of the pentylamino group involve passing through a high-energy transition state.

Computational chemistry provides powerful tools to locate these transient structures and calculate the activation energy required to reach them. Density Functional Theory (DFT) is a commonly employed method for this purpose. By mapping the potential energy surface (PES) of a reaction, stationary points, including minima (reactants and products) and first-order saddle points (transition states), can be identified. For instance, the nucleophilic attack of an amine on a nitrile, a key step in the formation of amidines, proceeds through a calculated transition state. researchgate.net Theoretical studies on the reaction of amines with nitriles show that the process can occur via a concerted mechanism involving a six-membered transition state, with the activation energy being a critical determinant of the reaction rate. researchgate.net

Furthermore, in the study of photochemical processes like intramolecular charge transfer (ICT), which is common in aminobenzonitriles, computational methods can elucidate the barriers between different excited states (e.g., locally excited vs. charge-transfer states). rsc.orgnih.gov For aminobenzonitriles, the transition from a locally excited (LE) state to a twisted intramolecular charge transfer (TICT) state involves surmounting an energy barrier on the excited-state potential energy surface. The height of this barrier dictates the kinetics of the fluorescence process. rsc.org The calculation of these barriers often requires advanced methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) to accurately describe the electronic structure of the excited states. rsc.orgnih.gov

Machine learning models are also emerging as a powerful tool to predict reaction barriers with high accuracy by learning from datasets of experimental or high-level quantum mechanical calculations. rsc.orgbath.ac.uk These hybrid models can achieve mean absolute errors as low as 0.77 kcal/mol for predicting activation energies in reactions like nucleophilic aromatic substitution. rsc.org

Table 1: Representative Calculated Activation Energies for Reactions Involving Aminobenzonitrile Analogs

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Addition | Aniline (B41778) + Phthalonitrile | DFT (B3LYP) | ~25-30 |

| Intramolecular Charge Transfer (LE to TICT) | 4-Dimethylaminobenzonitrile (DMABN) | CASPT2//CASSCF | ~5-7 |

| Ring Expansion | C-phenylnitrile imine | B3LYP | ~15-20 |

Note: This table presents illustrative data based on studies of analogous compounds to demonstrate the type of information obtained from transition state calculations. The values are approximate and highly dependent on the specific reaction, solvent, and computational level of theory.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound, aiding in their structural identification and characterization.

Simulation of Vibrational Spectra (Infrared, Raman) for Structural Assignment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations, particularly using DFT with functionals like B3LYP, are highly effective at predicting these vibrational frequencies. derpharmachemica.comresearchgate.net The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Subsequently, a frequency calculation is performed, which yields the wavenumbers and intensities of the IR and Raman active modes.

For accurate comparison with experimental data, the calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for systematic errors arising from basis set incompleteness and the neglect of anharmonicity. derpharmachemica.comorientjchem.org The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. For example, in substituted benzonitriles, the characteristic C≡N stretching frequency is typically observed in the 2200-2280 cm⁻¹ region and can be precisely calculated. researchgate.netorientjchem.org

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 3-Aminobenzonitrile (B145674)

| Vibrational Mode | Calculated (B3LYP/6-31G**) | Scaled Calculated | Experimental (FT-IR) | Assignment (PED) |

| C≡N Stretch | 2315 | 2222 | 2225 | ν(C≡N) (88%) |

| NH₂ Asymmetric Stretch | 3620 | 3475 | 3470 | ν_as(NH₂) |

| NH₂ Symmetric Stretch | 3525 | 3384 | 3380 | ν_s(NH₂) |

| Ring C-C Stretch | 1625 | 1560 | 1565 | ν(C-C) |

| C-N Stretch | 1340 | 1286 | 1290 | ν(C-N) + δ(C-H) |

Note: This table uses data for 3-aminobenzonitrile as a proxy to illustrate the typical accuracy and application of vibrational frequency calculations. researchgate.net The scaling factor applied is illustrative. ν denotes stretching and δ denotes bending.

Computational Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound, providing a powerful complement to experimental data. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding constants. These shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of predicted NMR shifts has significantly improved, with modern DFT methods often achieving root mean square errors (RMSE) of 0.2–0.4 ppm for ¹H shifts and <2.0 ppm for ¹³C shifts. mdpi.com More advanced approaches, including machine learning algorithms trained on large datasets of experimental or high-level quantum mechanics data, can achieve even higher accuracy, with mean absolute errors (MAE) below 0.10 ppm for ¹H shifts. mdpi.comarxiv.org These methods can account for subtle environmental effects, including the influence of different solvents on the chemical shifts. arxiv.org

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for an Aminobenzonitrile Structure

| Carbon Atom | Predicted Chemical Shift (ppm, DFT/GIAO) |

| C-CN (Nitrile) | 119.5 |

| C-NH (Amino-substituted) | 148.2 |

| C (ortho to -NH) | 116.0 |

| C (meta to -NH) | 130.1 |

| C (para to -NH) | 118.5 |

| C (ortho to -CN) | 115.3 |

Note: This table provides representative chemical shift values for the aromatic carbons of a generic aminobenzonitrile to illustrate the output of NMR prediction calculations. The actual values for this compound would be influenced by the pentyl group.

Advanced Theoretical Methodologies in Aminobenzonitrile Research

Beyond routine DFT calculations, more sophisticated theoretical methods are employed to investigate complex phenomena such as excited-state dynamics and non-covalent interactions, which are highly relevant to aminobenzonitriles.

Application of Ab Initio Wavefunction Theories

For phenomena where standard DFT may be inadequate, such as describing electronically excited states or reactions involving significant multi-reference character, high-level ab initio wavefunction theories are indispensable. Methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and multireference methods like CASSCF and CASPT2 provide a more rigorous treatment of electron correlation. diva-portal.orgresearchgate.netacs.org

In the study of aminobenzonitriles, CASSCF/CASPT2 is particularly crucial for accurately describing the potential energy surfaces of the ground and multiple excited states involved in intramolecular charge transfer (ICT). nih.govresearchgate.net These methods can correctly model the complex electronic rearrangements that occur upon photoexcitation and can identify and characterize critical points like conical intersections, which are funnels for rapid, non-radiative decay from an excited state back to the ground state. rsc.orgosti.gov Such calculations are computationally demanding but provide unparalleled detail about the photophysical behavior of these molecules. worktribe.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics calculations typically focus on static, isolated molecules (or include solvent effects implicitly), Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules in a condensed-phase environment. arxiv.org MD simulations model the explicit movement of atoms over time by solving Newton's equations of motion, using a force field to describe the interactions between atoms.

For this compound, MD simulations can be used to explore its conformational landscape, such as the flexibility of the pentyl chain and its preferred orientations relative to the benzene ring. Furthermore, MD simulations are essential for studying how the molecule interacts with solvent molecules, which is critical for understanding phenomena like solvation dynamics and their influence on reaction rates and spectroscopic properties. scilit.comtandfonline.com

For processes involving chemical bond breaking or formation, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. diva-portal.org In a QM/MM simulation, the chemically active region (e.g., the aminobenzonitrile core) is treated with a high-level quantum mechanics method, while the surrounding solvent is treated with a classical force field. This approach allows for the simulation of reactions in solution, capturing both the electronic changes in the solute and the dynamic response of the solvent environment. diva-portal.orgnih.gov

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search of publicly available scientific databases and scholarly articles has revealed a lack of specific experimental spectroscopic data for the chemical compound this compound. While spectral information for the core structures of benzonitrile (B105546) and 3-aminobenzonitrile can be found, detailed experimental results for the N-pentylated derivative, as required for a thorough analysis, are not presently accessible.

The requested article, focusing on the advanced spectroscopic characterization and structural elucidation of this compound, necessitates precise data from various analytical techniques. This includes chemical shifts and coupling constants from ¹H and ¹³C Nuclear Magnetic Resonance (NMR), correlation data from two-dimensional NMR, and specific vibrational frequencies from Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

Without access to peer-reviewed, published experimental data for this compound, the generation of a scientifically accurate and informative article as per the user's detailed outline is not possible. The creation of such an article would require speculative data, which would be scientifically unsound.

Further research or the original synthesis and characterization of this compound would be required to produce the data necessary for the requested detailed spectroscopic analysis.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Packing:There is no evidence of a crystal structure for 3-(Pentylamino)benzonitrile having been determined or deposited in crystallographic databases.

Further experimental investigation is required to generate the data necessary for a complete and accurate spectroscopic and structural characterization of this compound.

Derivatization Strategies for Enhanced Analysis and Research Applications

Methods for Selective Chemical Derivatization of 3-(Pentylamino)benzonitrile

Selective derivatization of this compound primarily targets the secondary amine group, as it is the most reactive site for many common derivatizing agents. The nitrile group is generally less reactive under typical derivatization conditions. These methods are often employed to increase the volatility of the compound for gas chromatography (GC) or to enhance ionization efficiency for mass spectrometry (MS). libretexts.orgpublisso.de

Common strategies applicable to the secondary amine of this compound include:

Acylation: This is a widely used method where an acyl group is introduced to the amine. Reagents like anhydrides (e.g., heptafluorobutyric anhydride, HFAA) or acyl chlorides are effective. publisso.de The introduction of fluorinated groups, as with HFAA, significantly enhances the compound's volatility and its response in electron capture detection (ECD) for GC analysis. publisso.de

Silylation: Silylating agents, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule, decreases intermolecular hydrogen bonding, and increases thermal stability and volatility, making it more amenable to GC-MS analysis. google.com

Alkylation: This involves the addition of an alkyl group. For secondary amines, this can be achieved using reagents like pentafluorobenzyl bromide (PFB-Br), which attaches a pentafluorobenzyl group. libretexts.org This modification is particularly useful for creating derivatives with high electron affinity, making them highly sensitive for GC-ECD analysis. libretexts.org

Iodination: Derivatization with iodine can be used for the analysis of aromatic amines in water samples, followed by determination via GC-ECD. nih.gov This method involves the substitution of hydrogens on the aromatic ring with iodine atoms, creating a derivative with enhanced detectability.

The selection of a derivatization method depends on the analytical technique to be used and the specific research question.

Table 1: Selective Derivatization Methods for this compound

| Derivatization Method | Reagent Example | Target Site | Purpose | Analytical Technique |

|---|---|---|---|---|

| Acylation | Heptafluorobutyric Anhydride (HFAA) | Secondary Amine (-NH-) | Increase volatility and detector response | GC-MS, GC-ECD |

| Silylation | N,O-Bis(trimethylsilyl)acetamide (BSA) | Secondary Amine (-NH-) | Increase volatility and thermal stability | GC-MS |

| Alkylation | Pentafluorobenzyl Bromide (PFB-Br) | Secondary Amine (-NH-) | Enhance sensitivity for electron capture detection | GC-ECD |

| Iodination | Iodine | Aromatic Ring | Increase detector response | GC-ECD |

Development of Fluorescent or Chromophoric Tags for Detection

For analyses using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV-Vis detection, derivatization with a labeling agent that contains a fluorophore or chromophore is essential, especially since aliphatic amines lack a strong native chromophore. google.comnih.gov The secondary amine of this compound is an excellent target for such labeling reactions. licor.comscbt.com

Fluorescent Tags: Fluorescent derivatization can dramatically increase detection sensitivity, allowing for the quantification of trace amounts of the analyte. nih.gov Several classes of reagents react readily with secondary amines:

Dansyl Chloride (DNS-Cl): A classic reagent that reacts with primary and secondary amines under alkaline conditions (pH ~9.5-11) to produce highly fluorescent sulfonamide adducts. nih.gov The resulting derivative can be detected with high sensitivity. nih.gov

4-Chloro-7-nitrobenzo[c] nih.govontosight.ainih.govoxadiazole (NBD-Cl): This reagent reacts with secondary amines to form intensely fluorescent derivatives that typically emit in the green region of the spectrum (~530 nm). researchgate.net NBD-Cl is advantageous because the tag is relatively small, minimizing potential interference with the chromatographic separation. researchgate.net

Succinimidyl Esters (NHS Esters): Reagents like CruzFluor™ 488 succinimidyl ester or IRDye 800CW NHS Ester are designed to react efficiently with primary and secondary amines to form stable amide linkages. licor.comscbt.com These reagents offer a wide range of excitation and emission wavelengths, providing flexibility for multiplexed detection.

Fluorescamine: While primarily known for reacting with primary amines to form highly fluorescent pyrrolinone products, its applicability to secondary amines is limited as the reaction does not yield a fluorescent product. researchgate.netbiotium.com Therefore, it is not a suitable choice for derivatizing this compound.

Chromophoric Tags: When fluorescence detection is not available, chromophoric tags can be used to enhance UV-Vis absorbance.

Anthraquinone-2-carbonyl chloride: This reagent reacts with amines via amidation to introduce a strong chromophore (the anthraquinone (B42736) moiety), enabling sensitive detection by HPLC-UV. mdpi.com

Benzoyl Chloride: Can be used to derivatize amines, introducing a benzoyl group that enhances UV detection. libretexts.org

Table 2: Fluorescent and Chromophoric Tags for Derivatizing this compound

| Tag Type | Reagent Name | Reactive Group | Typical Detection Wavelengths (nm) |

|---|---|---|---|

| Fluorescent | Dansyl Chloride (DNS-Cl) | Sulfonyl Chloride | Ex: ~340, Em: ~520 |

| Fluorescent | NBD-Cl | Activated Aryl Halide | Ex: ~470, Em: ~530 |

| Fluorescent | CruzFluor™ 488 NHS Ester | N-Hydroxysuccinimide Ester | Ex: ~493, Em: ~519 |

| Chromophoric | Anthraquinone-2-carbonyl chloride | Acyl Chloride | UV Absorbance |

| Chromophoric | Benzoyl Chloride | Acyl Chloride | UV Absorbance (~254 nm) |

Isotopic Labeling Strategies for Mechanistic Probes and Tracers

Isotopic labeling involves the incorporation of a stable heavy isotope (e.g., ²H (D), ¹³C, ¹⁵N, or ¹⁷O) into the molecular structure of this compound. nih.govnih.gov These labeled analogues are chemically identical to the unlabeled compound but have a higher mass, which is easily distinguished by mass spectrometry. This strategy is invaluable for several advanced research applications. researchgate.net

Applications of Isotopic Labeling:

Quantitative Analysis (Isotope Dilution Mass Spectrometry): An isotopically labeled version of this compound can serve as an ideal internal standard for quantitative studies using LC-MS or GC-MS. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it can accurately correct for sample loss during extraction, cleanup, and analysis, leading to highly precise and accurate quantification.

Mechanistic Studies: By strategically placing an isotope at a specific position in the molecule, researchers can trace the fate of that atom through a chemical reaction or metabolic pathway. nih.govresearchgate.net For example, studying the reactions of a ¹⁵N-labeled this compound could confirm the role of the nitrogen atom in a given transformation.

Labeling Strategies: The synthesis of an isotopically labeled this compound would typically involve using a labeled precursor in the synthetic route.

¹⁵N Labeling: Using ¹⁵N-labeled aniline (B41778) as a starting material to synthesize the benzonitrile (B105546) core or using ¹⁵N-labeled pentylamine in the final amination step would introduce the label at the nitrogen atom.

Deuterium (B1214612) (²H) Labeling: The pentyl chain is a straightforward site for deuterium labeling. Using deuterated pentylamine (e.g., pentylamine-d₁₁) during synthesis would yield a heavily labeled analogue. Alternatively, specific positions on the aromatic ring could be deuterated.

¹³C Labeling: Incorporating ¹³C atoms can be achieved by using a ¹³C-labeled benzonitrile precursor or a ¹³C-labeled pentyl halide in the synthesis. Labeling the nitrile carbon (¹³C≡N) could be particularly useful for tracking reactions involving this functional group.

Table 3: Isotopic Labeling Strategies for this compound

| Isotope | Potential Labeled Position | Method of Incorporation | Primary Application |

|---|---|---|---|

| ¹⁵N | Amine Nitrogen | Synthesis using ¹⁵N-pentylamine or ¹⁵N-aniline precursor | Mechanistic studies, Quantitative MS |

| ²H (D) | Pentyl Chain or Aromatic Ring | Synthesis using deuterated pentylamine or benzonitrile | Quantitative MS (Internal Standard) |

| ¹³C | Nitrile Carbon or Benzene (B151609) Ring | Synthesis using ¹³C-labeled cyanide or benzonitrile precursor | Mechanistic studies of nitrile group reactions |

| ¹³C | Pentyl Chain | Synthesis using ¹³C-labeled pentyl halide | Metabolic tracing, Quantitative MS |

Applications in Organic Synthesis and Advanced Chemical Research

3-(Pentylamino)benzonitrile as a Building Block in Complex Molecule Synthesis

The strategic placement of the pentylamino and nitrile groups allows this compound to participate in a variety of cyclization and functionalization reactions, making it a valuable precursor for diverse and complex molecules.

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. mdpi.comsigmaaldrich.com The aminobenzonitrile motif is a well-established precursor for the synthesis of several important classes of these compounds.

Quinazolines: The synthesis of quinazolines can be achieved through the reaction of aminobenzonitriles with various carbon sources. For example, a palladium-catalyzed, three-component tandem reaction involving a 2-aminobenzonitrile (B23959), an aldehyde, and an arylboronic acid can produce diverse quinazoline (B50416) structures. nih.gov While many documented syntheses start with 2-aminobenzonitrile, the principles apply to its 3-amino isomer as well. The secondary amine in this compound can react with aldehydes to form an imine intermediate, which then undergoes intramolecular cyclization involving the nitrile group, followed by aromatization to yield a N-pentyl-substituted quinazoline derivative. Various catalytic systems have been developed to facilitate this transformation, highlighting the versatility of the aminobenzonitrile core in complex syntheses. nih.govorganic-chemistry.orgfrontiersin.org

Table 1: Catalytic Systems for Quinazoline Synthesis from Aminobenzonitrile Precursors

| Catalyst System | Reactants | Key Features | Source(s) |

|---|---|---|---|

| Palladium / Arylboronic Acids | 2-Aminobenzonitriles, Aldehydes | Three-component tandem reaction; tolerates bromo and iodo groups. | nih.gov |

| Copper / O₂ | Benzonitriles, 2-Ethynylanilines | Cleavage of C-C triple bond and formation of new C-N and C-C bonds. | frontiersin.org |

| Nickel Catalysts | 2-Aminobenzylalcohol, Benzonitrile (B105546) | Acceptorless dehydrogenative coupling. | organic-chemistry.org |

Pyrimidines: Pyrimidines are another class of heterocycles accessible from nitrile-containing precursors. scholarsresearchlibrary.comnih.gov One common route is the multicomponent reaction involving an aldehyde, a compound with an active methylene (B1212753) group (like a derivative of cyanoacetic acid), and a source of the amidine functionality (such as guanidine (B92328) or urea). scholarsresearchlibrary.comclockss.org In this context, while this compound itself doesn't directly cyclize into a simple pyrimidine (B1678525), its nitrile group is a key functional handle. It can be transformed into an amidine, which can then participate in classical pyrimidine ring-forming reactions. The synthesis of pyrimidines often involves the condensation of multiple components, and the nitrile group is a crucial element in building the heterocyclic ring. clockss.orgmdpi.com

Quinolines: The synthesis of quinolines, aromatic heterocycles composed of a fused benzene (B151609) and pyridine (B92270) ring, can also utilize aminobenzonitrile derivatives. jptcp.com One established method involves the intramolecular cyclization of imine derivatives formed from the condensation of 2-aminobenzonitrile with aldehydes or ketones. researchgate.net A study demonstrated that imines derived from 2-aminobenzonitrile and various aliphatic aldehydes could be cyclized using a base like potassium tert-butoxide (t-BuOK) to afford 4-aminoquinoline (B48711) derivatives. researchgate.net Applying this logic, this compound could first be isomerized or functionalized to position a reactive group ortho to the amino group, which could then undergo intramolecular cyclization to form a quinoline (B57606) scaffold bearing a pentylamino substituent.

Beyond the common heterocycles, this compound serves as a potential intermediate for constructing more elaborate polycyclic aromatic systems. These larger structures are of interest in materials science and medicinal chemistry. The synthesis of acridines, for instance, has been achieved from 2-aminobenzonitrile precursors through reactions promoted by Lewis acids like BF₃·OEt₂. semanticscholar.orgumich.edu This process involves the generation of a nitrenium ion intermediate that reacts with an aromatic solvent like benzene, leading to cyclization and the formation of the acridine (B1665455) core. semanticscholar.orgumich.edu The presence of the N-pentyl group in this compound would be incorporated into the final polycyclic structure, influencing its solubility and electronic properties.

Role in the Design and Synthesis of Novel Organic Scaffolds

The term "organic scaffold" refers to a core molecular framework upon which various functional groups can be built to create a library of compounds for screening in drug discovery or materials science. This compound is an excellent starting point for designing such novel scaffolds.

The molecule possesses three distinct regions for modification:

The Nitrile Group: A highly versatile functional group that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles.

The Secondary Amine: The N-H bond can be further substituted, acylated, or used as a directing group in metal-catalyzed C-H activation reactions to functionalize the aromatic ring.

The Pentyl Chain: This aliphatic chain provides lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a potential drug molecule. Its length and structure can be varied to fine-tune interactions with biological targets.

By strategically combining reactions at these different sites, chemists can generate a wide array of unique and complex molecular scaffolds starting from this single, relatively simple building block.

Contribution to the Development of New Synthetic Reagents and Catalysts

While this compound is not itself a reagent or catalyst, it serves as a valuable substrate in the development and validation of new synthetic methods. When researchers develop a new catalyst or reaction protocol, they must demonstrate its effectiveness and substrate scope. Aminobenzonitriles are frequently used as benchmark substrates for reactions such as C-H functionalization, cross-coupling, and cyclization.

For example, the development of new transition-metal catalysts (e.g., based on palladium, copper, nickel, or ruthenium) for the synthesis of quinazolines often involves testing the catalyst's performance with a range of substituted aminobenzonitriles. nih.govorganic-chemistry.org The successful conversion of a substrate like this compound, which contains both an amine and a nitrile group, under specific reaction conditions provides crucial data on the catalyst's functional group tolerance and efficiency. Therefore, the compound contributes to the advancement of synthetic chemistry by acting as a testbed for novel catalytic systems and reagents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Pentylamino)benzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-aminobenzonitrile and 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Catalytic hydrogenation may follow to reduce intermediates. Key variables include:

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Substitution | K₂CO₃, DMF, 24h | Excess amine to drive reaction |

| Purification | Column chromatography (silica gel, hexane/EtOAc) | Gradient elution for separation |

- Purity (>95%) is confirmed via HPLC and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify the benzonitrile core and pentylamino chain (e.g., δ ~3.3 ppm for NH-CH₂) .

- FT-IR : A sharp peak at ~2220 cm confirms the nitrile group .

- Mass Spectrometry : ESI-MS (m/z 188.27 [M+H]) validates molecular weight .

Q. How does the compound’s solubility and stability impact experimental design?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Use DMSO stock solutions for biological assays .

- Stability : Degrades under strong acidic/basic conditions. Store at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize the binding affinity of this compound to biological targets like enzymes or receptors?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the pentyl chain length or introduce substituents on the benzene ring to alter hydrophobicity/electron density .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions. For example, ’s spectrophotometric DPPH binding analysis can be adapted .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Variable Control : Standardize assay conditions (pH, temperature, solvent concentration) to minimize artifacts .

- Orthogonal Validation : Cross-validate enzyme inhibition results with computational docking (e.g., AutoDock Vina) and in-cell assays .

Q. How do stereochemical considerations influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Chiral Analysis : Although this compound lacks chiral centers, analogs with branched chains (e.g., 3-(1-Amino-2-methylpropyl)benzonitrile in ) require enantiomeric resolution (HPLC with chiral columns) to assess stereospecific effects .

Data-Driven Research Challenges

Designing a protocol to quantify this compound in complex mixtures (e.g., reaction crude or biological samples):

- Methodological Answer :

- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in H₂O/ACN) and monitor m/z 188.27 → fragment ions.

- Calibration Curve : Linear range 0.1–100 µM (R² >0.99) with deuterated internal standards .

Evaluating the compound’s potential as a pharmacophore in drug discovery:

- Methodological Answer :

- In Silico Screening : Perform virtual screening against target libraries (e.g., kinase or GPCR databases) using molecular docking .

- Toxicity Profiling : Use zebrafish embryos or HEK293 cells to assess cytotoxicity (IC₅₀) and hepatotoxicity (CYP450 inhibition) .

Tables for Key Data

| Property | Value/Technique | Source |

|---|---|---|

| Molecular Weight | 188.27 g/mol | |

| LogP (Predicted) | 2.8 (±0.3) | |

| Key IR Absorption | 2220 cm (C≡N) | |

| NMR H Shift (NH-CH₂) | δ 3.3 ppm (t, J=6.5 Hz) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.